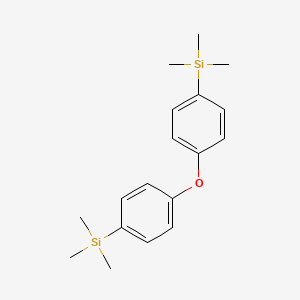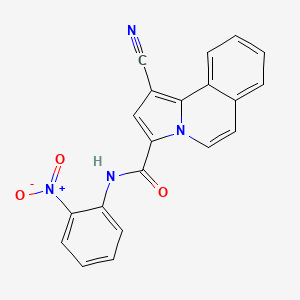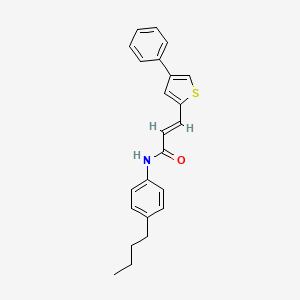
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminopropionylamino group, and a benzyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Aminopropionylamino Intermediate: The protected amino group is then reacted with acrylonitrile to form the aminopropionylamino intermediate.
Hydrolysis and Esterification: The nitrile group is hydrolyzed to form the corresponding carboxylic acid, which is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
- (2-Benzyloxycarbonylamino-4-methyl-pentanoylamino)-acetic acid benzyl ester
- (2-Oxo-benzothiazol-3-yl)-acetic acid allyl ester
- (2-Oxo-benzoxazol-3-yl)-acetic acid allyl ester
Uniqueness
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic synthesis.
属性
CAS 编号 |
30593-19-2 |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
benzyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate |
InChI |
InChI=1S/C20H22N2O5/c23-18(22-13-19(24)26-14-16-7-3-1-4-8-16)11-12-21-20(25)27-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,21,25)(H,22,23) |
InChI 键 |
MPBXFSOLQZVNGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CCNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)





![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)

![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)


![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)


